Bis(p-cresyl) o-Cresyl Phosphate
Description
Contextualization as a Triaryl Phosphate (B84403) Ester
Bis(p-cresyl) o-cresyl phosphate is classified as a triaryl phosphate ester. This means it is an ester of phosphoric acid where the three hydroxyl groups have been replaced by three aryl (cresyl) groups. nih.gov The general structure of triaryl phosphates consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three aryloxy groups (ArO-). nih.gov These compounds are typically colorless, viscous liquids with low volatility and are virtually insoluble in water but readily soluble in organic solvents. wikipedia.orgwho.int
The properties of triaryl phosphate esters, such as their thermal and oxidative stability, make them valuable in various industrial applications. google.comgoogle.com They are commonly used as flame retardants, plasticizers, and anti-wear additives in lubricants and hydraulic fluids. wikipedia.orgwikipedia.orgindustrialchemicals.gov.au Their function as flame retardants, for instance, involves the formation of phosphoric acid upon thermal decomposition, which then forms pyrophosphoric acid, acting as a heat transfer barrier. wikipedia.org
Isomeric Nature and Significance of Cresyl Isomers
The term "cresyl" refers to a tolyl group, which is a methyl-substituted phenyl group. Cresol (B1669610) exists in three isomeric forms: ortho (o), meta (m), and para (p), depending on the position of the methyl group on the phenyl ring relative to the oxygen atom of the phosphate ester. Consequently, tricresyl phosphate (TCP) can exist as ten different isomers, depending on the combination of o-, m-, and p-cresyl groups attached to the phosphate core. mst.dk
This compound is a specific isomer with two para-cresyl groups and one ortho-cresyl group. The isomeric composition of TCP mixtures is critically important as it dictates the compound's physical and chemical properties. industrialchemicals.gov.au For instance, the presence and proportion of the ortho-isomer have been a significant focus of study. industrialchemicals.gov.auindustrialchemicals.gov.au Commercial TCP products are often complex mixtures of these isomers, with the composition depending on the starting cresol material, which can be derived from coal tar or synthesized. mst.dkindustrialchemicals.gov.au Modern commercial mixtures of tricresyl phosphate typically contain predominantly meta and para isomers, with less than 1% of the ortho isomer. nih.govmst.dk
The specific arrangement of the cresyl groups in this compound influences its molecular geometry and electronic properties, which in turn affect its interactions and behavior in various chemical and biological systems. The analysis and identification of specific isomers like this compound often require sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC/MS). faa.gov
Historical Development of Related Organophosphate Research (excluding human health incidents)
The history of organophosphorus chemistry dates back to the 19th century. In 1854, the synthesis of tetraethyl pyrophosphate (TEPP) was a notable early achievement, though its properties as a cholinesterase inhibitor were not discovered until much later. mdpi.comresearchgate.netscispace.com Around the same time, Alexander Williamson synthesized tricresyl phosphate by reacting phosphorus pentachloride with a mixture of cresol isomers. wikipedia.org
The early 20th century saw continued exploration of organophosphate synthesis. A significant milestone was the work of the German chemist Gerhard Schrader and his team at IG Farben in the 1930s. While seeking new insecticides, they synthesized thousands of organophosphorus compounds. mdpi.comresearchgate.netscispace.com This period marked a rapid expansion in the understanding of organophosphate chemistry and their potential applications. researchgate.net
Following World War II, research into organophosphates intensified globally. mdpi.com The development of methods to create the P-C (phosphorus-carbon) bond, such as the Kinnear–Perren reaction, further expanded the diversity of organophosphorus compounds that could be synthesized. mdpi.com The primary focus of much of this research was the development of effective insecticides, with compounds like parathion, malathion, and azinphos-methyl (B128773) being commercialized in the post-war era. wikipedia.org The industrial use of organophosphate esters also grew, particularly as flame retardants and plasticizers, driven by their low production cost and compatibility with various polymers. researchgate.netwikipedia.org
Overview of Major Research Domains concerning the Compound
Research concerning this compound and related tricresyl phosphate isomers spans several key domains:
Analytical Chemistry: A significant area of research focuses on the development of methods for the detection, identification, and quantification of specific TCP isomers in various matrices. faa.gov This includes environmental samples like air, water, soil, and sediment, as well as in commercial products. who.intwikipedia.orgmst.dk Techniques such as gas chromatography coupled with mass spectrometry (GC/MS) are crucial for separating and identifying the complex mixtures of isomers. faa.gov
Environmental Science: The environmental fate and transport of tricresyl phosphates are actively studied. wikipedia.orgmst.dk Research investigates their release into the environment from sources like industrial use, leaching from plastics, and hydraulic fluid leakages. wikipedia.org Studies examine their persistence, biodegradation, and potential for bioaccumulation in aquatic and terrestrial ecosystems. who.intmst.dknih.gov While some studies suggest rapid biodegradation in certain conditions, their high adsorption to particulates can lead to accumulation in sediment and soil. who.int
Materials Science: In the field of materials science, research continues to explore the use of tricresyl phosphates, including specific isomers, as additives to enhance the properties of polymers and other materials. google.comgoogle.comacs.org This includes their role as flame retardants, plasticizers in PVC and other plastics, and as anti-wear and extreme pressure additives in lubricants and hydraulic fluids. wikipedia.orgindustrialchemicals.gov.aumst.dk The goal is often to optimize material performance by tailoring the phosphate ester's structure. google.com
Toxicology (Mechanistic Studies): While excluding health effects, a fundamental area of research involves understanding the molecular mechanisms of action of different TCP isomers. This includes studies on how the isomeric structure influences interactions with biological molecules and cellular pathways. nih.gov For example, research has investigated the direct binding of cresyl diphenyl phosphate, a related compound, to cellular receptors like the Liver X Receptor α (LXRα). nih.gov Such studies provide insight into the structure-activity relationships of these compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H21O4P |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(2-methylphenyl) bis(4-methylphenyl) phosphate |
InChI |
InChI=1S/C21H21O4P/c1-16-8-12-19(13-9-16)23-26(22,24-20-14-10-17(2)11-15-20)25-21-7-5-4-6-18(21)3/h4-15H,1-3H3 |
InChI Key |
LJHFECMSWPVKBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=CC=C3C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Bis P Cresyl O Cresyl Phosphate
Established Synthetic Routes for Tricresyl Phosphates (TCPs)
The most prevalent industrial method for synthesizing tricresyl phosphates involves the reaction of phosphorus oxychloride (POCl₃) with a mixture of cresol (B1669610) isomers (o-, m-, and p-cresol). wikipedia.orgatamanchemicals.com This process is typically conducted at elevated temperatures and can be catalyzed by various Lewis acids, such as aluminum chloride (AlCl₃) or magnesium chloride (MgCl₂). faa.govpsu.edu
Reaction of Phosphorus Oxychloride with Cresol Isomer Feedstocks
POCl₃ + 3 ArOH → PO(OAr)₃ + 3 HCl
Where 'Ar' represents the cresol isomers. The reaction is typically carried out in a stepwise manner, with the temperature being gradually increased to drive the reaction to completion. psu.edu The use of a catalyst helps to increase the reaction rate and yield. faa.gov
Influence of Aryl Feedstock Composition on Isomer Distribution
The final isomeric composition of the tricresyl phosphate (B84403) product is directly correlated with the isomeric composition of the initial cresol feedstock. healthcouncil.nlmst.dk Commercial TCP is often produced from "cresylic acid," a mixture of cresol isomers and other phenols derived from coal tar or petroleum refining. healthcouncil.nl This results in a complex mixture of TCP isomers. To produce TCP with specific properties, manufacturers can use purified cresol isomers or blends with a controlled composition. For instance, to produce a "non-toxic" TCP with low levels of the neurotoxic ortho-isomers, a feedstock rich in m- and p-cresols with a very low o-cresol (B1677501) content is utilized. healthcouncil.nluzh.ch
The following interactive table illustrates the hypothetical isomer distribution in a final TCP product based on varying initial cresol feedstock compositions.
| o-Cresol (%) | m-Cresol (%) | p-Cresol (B1678582) (%) | Tri-o-cresyl phosphate (%) | Tri-m-cresyl phosphate (%) | Tri-p-cresyl phosphate (%) | Mixed Isomers (%) |
| 33.3 | 33.3 | 33.3 | ~11 | ~11 | ~11 | ~67 |
| 5 | 50 | 45 | <1 | ~25 | ~20 | ~54 |
| <1 | 60 | 39 | <<1 | ~36 | ~15 | ~49 |
| 20 | 40 | 40 | ~4 | ~16 | ~16 | ~64 |
| 10 | 20 | 70 | <1 | ~4 | ~49 | ~46 |
Note: This table provides an illustrative example of the statistical distribution of isomers. Actual distributions may vary based on reaction conditions and catalyst used.
Isomer-Specific Synthesis for Research Applications
The synthesis of a specific, unsymmetrical tricresyl phosphate isomer like bis(p-cresyl) o-cresyl phosphate requires a more controlled, stepwise approach, as the direct reaction of a mixed cresol feedstock would yield a complex and difficult-to-separate mixture. uzh.ch
A plausible synthetic route involves the sequential reaction of phosphorus oxychloride with the desired cresol isomers in a controlled stoichiometric manner. This can be achieved by first preparing an intermediate phosphorochloridate. For the synthesis of this compound, one could envision a two-step process:
Formation of o-cresyl phosphorodichloridate: Reacting one equivalent of o-cresol with one equivalent of phosphorus oxychloride. POCl₃ + o-CH₃C₆H₄OH → o-CH₃C₆H₄OP(O)Cl₂ + HCl
Reaction with p-cresol: The resulting o-cresyl phosphorodichloridate is then reacted with two equivalents of p-cresol to yield the final product. o-CH₃C₆H₄OP(O)Cl₂ + 2 p-CH₃C₆H₄OH → (p-CH₃C₆H₄O)₂(o-CH₃C₆H₄O)PO + 2 HCl
This stepwise approach allows for the precise placement of the different cresol moieties on the phosphate core, enabling the synthesis of a specific isomer for research purposes.
Synthesis of Deuterated Analogs for Tracer Studies
Deuterated analogs of tricresyl phosphates are invaluable tools for metabolic and environmental fate studies, allowing researchers to trace the compound's path through biological systems and the environment. The synthesis of deuterated this compound would involve the use of deuterated cresol precursors.
The synthesis of deuterated phenols can be achieved through various methods, including H-D exchange reactions in the presence of a catalyst. researchgate.netresearchgate.netrsc.org For example, cresol isomers can be deuterated by heating them in deuterium (B1214612) oxide (D₂O) with an acid catalyst like Amberlyst-15 or a metal catalyst such as platinum on carbon (Pt/C). researchgate.netresearchgate.net Once the desired deuterated cresol isomers (e.g., o-cresol-d₇ and p-cresol-d₇) are prepared, they can be used in the isomer-specific synthetic route described in section 2.2 to yield the deuterated this compound.
By-product and Impurity Profiling in Synthesis
The synthesis of tricresyl phosphates is not always perfectly selective, and several by-products and impurities can be present in the final product. The nature and quantity of these impurities depend on the reaction conditions, the purity of the starting materials, and the purification methods employed. psu.edu
Common impurities found in commercial tricresyl phosphate include:
Unreacted Cresols: Free cresol isomers that did not react with the phosphorus oxychloride. healthcouncil.nl
Partially Arylated Phosphorus Compounds: These include monocresyl and dicresyl phosphate esters, as well as their corresponding chlorides (e.g., dicresyl phosphorochloridate). The presence of these chlorinated intermediates is undesirable as they can hydrolyze to form corrosive HCl. psu.edu
Triphenyl Phosphate and Mixed Alkyl/Aryl Phosphates: If the cresol feedstock is impure and contains phenol (B47542) or other alkylphenols (e.g., xylenols), the final product will contain a mixture of different phosphate esters. mst.dkindustrialchemicals.gov.au
Tarry Contaminants: High reaction temperatures can lead to the formation of dark-colored, high-molecular-weight by-products. psu.edu
Pyrophosphates: In some cases, side reactions can lead to the formation of pyrophosphate structures.
Purification methods such as distillation under reduced pressure and treatment with activated charcoal are employed to remove these impurities and obtain a product of the desired purity. healthcouncil.nl
Environmental Occurrence and Distribution Dynamics of Bis P Cresyl O Cresyl Phosphate
Detection and Quantification in Aquatic Environments
The aquatic environment is a significant sink for many industrial chemicals, including organophosphate esters like Bis(p-cresyl) o-Cresyl Phosphate (B84403).
Surface Waters (Freshwater and Marine)
Tricresyl phosphate has been detected in both freshwater and marine environments. In Canada, concentrations of TCP in drinking water were found to be low, ranging from 0.4 to 4.3 ng/L. who.int However, levels in river and lake waters are often considerably higher, which is attributed to the strong adsorption of TCP to suspended sediment. who.int While specific data for Bis(p-cresyl) o-Cresyl Phosphate is not detailed, studies on commercial TCP mixtures indicate its potential presence. The primary productivity of freshwater green algae has been shown to be affected by tri-o-cresyl phosphate (TOCP) at concentrations between 1.5 to 4.2 ng/L, with meta and para isomers being less toxic. who.int
Table 1: Concentration of Tricresyl Phosphate (TCP) in Surface Waters
| Water Body Type | Concentration Range | Location |
|---|---|---|
| Drinking Water | 0.4 - 4.3 ng/L | Canada |
Wastewater Treatment Plant Effluents
Wastewater treatment plants (WWTPs) are a key pathway for the entry of TCP into the aquatic environment. Despite this, TCP is readily biodegraded in sewage sludge, with a reported half-life of 7.5 hours and up to 99% degradation within 24 hours. who.int This rapid biodegradation suggests that while WWTPs receive TCP, a significant portion is removed during the treatment process. Based on measured concentrations in international STP effluent, the chemicals are expected to be present in Australian surface waters at concentrations below levels of concern. industrialchemicals.gov.au
Presence in Terrestrial Matrices
The terrestrial environment, including soils and sediments, also serves as a reservoir for this compound due to its persistence and tendency to adsorb to particulate matter.
Soil Systems
The presence of TCP in soil is anticipated, and its biodegradation is considered an important fate process. nih.gov Elevated levels have been measured in the soil within the perimeter of production plants. who.int In laboratory soil-slurry experiments, a mixture of organophosphate chemicals including tricresyl phosphate isomers was added to a loamy sand soil to achieve a total concentration of 50-100 mg/kg for degradation studies. service.gov.uk
Sediment Compartments
Due to its hydrophobic nature, this compound is expected to adsorb to suspended solids and sediment in water. nih.gov Studies have observed that tri-o-cresyl phosphate adsorbs to sediment in the water column and precipitates to the bottom. nih.gov Consequently, concentrations in sediment are typically higher than in the overlying water column. For instance, TCP concentrations of up to 1300 ng/g have been reported in river sediment and up to 2160 ng/g in marine sediment. who.int
Table 2: Concentration of Tricresyl Phosphate (TCP) in Sediment
| Sediment Type | Concentration Range |
|---|---|
| River Sediment | Up to 1300 ng/g |
Atmospheric Presence and Particulate Association
Atmospheric transport can play a role in the long-range distribution of semi-volatile organic compounds like tricresyl phosphates. TCP has been measured in the air at concentrations up to 70 ng/m³ in Japan. who.int At a production site in the USA, the maximum concentration was lower, at 2 ng/m³. who.int In a UK study, a maximum concentration of 22.8 μg/m³ for tri-o-cresyl phosphate was reported in one sample out of approximately 1000, though it was noted that this could be an overestimation due to analytical challenges. researchgate.net
Indoor and Outdoor Air Monitoring
Studies have documented the presence of tricresyl phosphates in both indoor and outdoor air. For instance, TCP levels in the air at production sites in the USA have been reported in the range of 0.01 to 2 ng/m³. mst.dk In more urbanized and industrialized areas, such as in Japan, higher concentrations have been observed, with levels between 11.5 and 21.4 ng/m³ near industrial cities and reaching up to 70.3 ng/m³ in some urban air samples. mst.dk However, these studies typically report total TCP concentrations or focus on the main isomers, without differentiating the contribution of this compound.
Dust as a Reservoir
House dust is recognized as a significant reservoir for many semi-volatile organic compounds, including organophosphate esters. While studies have analyzed dust for various organophosphate flame retardants, specific quantitative data for this compound in dust is not available in the reviewed literature.
Spatial and Temporal Distribution Patterns of Tricresyl Phosphates
Research on the spatial and temporal trends of organophosphate esters (OPEs) indicates that their distribution is widespread, with varying concentrations depending on the level of urbanization and industrialization. For the broader class of OPEs, some studies have reported decreasing temporal trends in certain areas, while others have shown increases for specific compounds. This information, however, cannot be directly extrapolated to predict the specific spatial and temporal distribution of this compound.
Sources and Pathways of Environmental Release of Tricresyl Phosphates
The environmental release of tricresyl phosphates is primarily linked to their extensive industrial and commercial use.
Release from Industrial Applications (e.g., hydraulic fluids, lubricants, flame retardants, plasticizers)
Tricresyl phosphates are widely used as flame retardants in plastics and rubbers, plasticizers in PVC and nitrocellulose, and as anti-wear additives in lubricants and hydraulic fluids. atamanchemicals.comadishank.com Release into the environment can occur during manufacturing, processing, and use of these products through volatilization, leaching, and wear. For example, military specifications for hydraulic fluids indicate the use of TCP as an anti-wear agent, with limits on the content of the ortho-isomer. dla.mil Commercial TCP mixtures are complex, and their exact composition, including the proportion of this compound, can vary. uzh.chwikipedia.org
Diffusion from Commercial Products
Products containing TCP, such as spectacle frames, cables, and vinyl films, can release the compound into the environment over their lifespan through diffusion and degradation processes. atamanchemicals.com The rate of diffusion is influenced by environmental factors and the specific properties of the product matrix.
Anthropogenic Activities and Waste Streams
The disposal of products containing TCP contributes to their presence in waste streams. Studies have detected TCP in sewage sludge, with concentrations in Danish sewage treatment plants ranging from 57 to 12,000 µg/kg dry matter. mst.dk TCP has also been detected in soil at a chemical plant at levels of 1.0-4.0 mg/kg. mst.dk However, these findings are for the general TCP mixture, and specific data for this compound in landfill leachate or other waste streams is not available.
Environmental Fate and Transformation Mechanisms of Bis P Cresyl O Cresyl Phosphate
Biodegradation Pathways
Biodegradation is a primary mechanism for the removal of tricresyl phosphate (B84403) isomers from the environment. Research indicates that these compounds are susceptible to microbial breakdown in various environmental compartments, from aquatic systems to soils and plant rhizospheres. The specific isomeric structure, such as that of bis(p-cresyl) o-cresyl phosphate, influences the rate and efficiency of these degradation processes.
In aqueous environments, microbial communities play a crucial role in the breakdown of TCP isomers. Studies in laboratory-simulated activated sludge systems have demonstrated that TCP is readily biodegradable, with a half-life of approximately 7.5 hours and degradation rates reaching up to 99% within a 24-hour period who.intnih.gov. The biodegradation in river water is also reported to be rapid, with near-complete removal observed within five days who.int.
The degradation of TCP isomers is often accomplished through the synergistic action of microbial consortia. A novel consortium, designated ZY1, has been identified as highly effective in degrading TCPs. bohrium.comnih.gov. Sequencing analysis of this consortium revealed that its efficacy relies on the cooperation between several bacterial genera, including Sphingobacterium, Variovorax, and Flavobacterium bohrium.comnih.gov. The cooperative metabolic activities within complex microbial populations are essential for successful remediation in natural environments .
In addition to consortia, isolated bacterial strains have demonstrated the capacity to degrade TCP isomers. For instance, Brevibacillus brevis has been shown to effectively degrade various TCP isomers nih.govresearchgate.net. Another strain, Sphingopyxis sp., was found to eliminate 85.5% of TCPs after a seven-day incubation period .
The enzymatic breakdown of TCP isomers involves several key metabolic pathways, primarily hydrolysis and hydroxylation bohrium.comnih.gov. Research suggests that intracellular enzymes play a dominant role in the biodegradation process bohrium.comnih.gov. Specific enzymes speculated to be involved include cytochrome P450/NADPH-cytochrome P450 reductase and phosphatase bohrium.comnih.gov. Cytochrome P450 enzymes are known for their role in metabolizing xenobiotics by catalyzing the oxidation of substrates ijpras.com. These enzymatic actions lead to the cleavage of the phosphate ester bonds, a common initial step in the degradation of organophosphate flame retardants researchgate.net.
The rate of biodegradation is highly dependent on the specific isomeric structure of the TCP molecule. Studies have consistently shown that different isomers are degraded at different efficiencies. For example, the microbial consortium ZY1 was able to completely degrade 1 mg/L of tri-m-cresyl phosphate (TmCP) in 12 hours, tri-p-cresyl phosphate (TpCP) in 24 hours, and tri-o-cresyl phosphate (ToCP) in 36 hours bohrium.comnih.gov. Similarly, the microbial consortium GY demonstrated that TpCP and TmCP were more readily removed than ToCP jax.org.
The isolated strain Brevibacillus brevis also exhibited isomer-specific degradation. Within five days, it degraded 93.91% of TpCP, 82.91% of TmCP, and 53.92% of ToCP from an initial concentration of 1 mg/L nih.govresearchgate.net. This substrate specificity may be related to the affinity between the catabolic enzymes and the target pollutant jax.org.
| Microorganism | Isomer | Initial Concentration | Degradation Efficiency | Time | Reference |
|---|---|---|---|---|---|
| Microbial Consortium ZY1 | tri-m-cresyl phosphate (TmCP) | 1 mg/L | 100% | 12 hours | bohrium.comnih.gov |
| tri-p-cresyl phosphate (TpCP) | 1 mg/L | 100% | 24 hours | bohrium.comnih.gov | |
| tri-o-cresyl phosphate (ToCP) | 1 mg/L | 100% | 36 hours | bohrium.comnih.gov | |
| Brevibacillus brevis | tri-p-cresyl phosphate (TpCP) | 1 mg/L | 93.91% | 5 days | nih.govresearchgate.net |
| tri-m-cresyl phosphate (TmCP) | 1 mg/L | 82.91% | 5 days | nih.govresearchgate.net | |
| tri-o-cresyl phosphate (ToCP) | 1 mg/L | 53.92% | 5 days | nih.govresearchgate.net | |
| Microbial Consortium GY | tri-p-cresyl phosphate (TpCP) | 1 mg/L | 100% | 24 hours | jax.org |
| tri-m-cresyl phosphate (TmCP) | 1 mg/L | 100% | 36 hours | jax.org | |
| tri-o-cresyl phosphate (ToCP) | 1 mg/L | 97.7% | 48 hours | jax.org |
Due to their physicochemical properties, including low water solubility, tricresyl phosphates tend to adsorb rapidly onto particulates in the environment who.int. This leads to their accumulation in river and lake sediments as well as in soil who.int. Concentrations in river sediment have been measured up to 1300 ng/g, and in marine sediment up to 2160 ng/g who.int. While specific degradation pathways in these matrices are less detailed in the available literature, the microbial communities present in soil and sediment are expected to play a role in the transformation of these compounds. The strong adsorption to solid phases is a key factor governing their fate and bioavailability for microbial attack in these environments.
The interaction between plants and their associated microorganisms can significantly influence the fate of TCP isomers. In studies using rice in hydroponic systems, it was found that the rhizosphere microbiome can reduce the uptake of TCPs into plant tissues and promote plant growth jax.orgnih.govresearchgate.netpolyu.edu.hk. A microbial consortium named GY was shown to efficiently degrade all three TCP isomers, thereby reducing the amount available for root uptake jax.org.
Once taken up by plants, TCP isomers undergo biotransformation. Research has identified several new metabolites in rice and its associated microbiome, including products of hydrolysis, hydroxylation, methylation, demethylation, methoxylation, and glucuronidation jax.orgnih.govpolyu.edu.hk. The discovery of methylation, demethylation, methoxylation, and glycosylation pathways represents a new understanding of TCP metabolism in organisms jax.orgnih.gov.
Interestingly, the translocation of TCP isomers within the rice plant is also isomer-specific. Studies have shown that tri-p-cresyl phosphate and tri-m-cresyl phosphate are more readily translocated acropetally (upwards from the roots to the shoots) compared to tri-o-cresyl phosphate jax.orgnih.govresearchgate.netpolyu.edu.hk. Furthermore, the demethylation of TCPs in these systems has been identified as a potential and previously overlooked environmental source of the toxic compound triphenyl phosphate (TPHP) jax.orgnih.govpolyu.edu.hk.
Biotransformation in Ecological Systems (e.g., plant uptake and metabolism in rice rhizosphere)
Isomer-Specific Translocation and Uptake Dynamics in Plants
The environmental behavior of tricresyl phosphate (TCP) compounds, including this compound, is significantly influenced by the specific arrangement of its isomers. Research into the uptake and movement of different TCP isomers in plants reveals that translocation is not uniform across all forms of the compound.
Studies on rice plants using hydroponic exposure have demonstrated that the position of the methyl group on the phenyl ring plays a crucial role in how the compound is absorbed and distributed. For instance, tri-p-cresyl phosphate (TpCP) and tri-m-cresyl phosphate (TmCP) show a greater tendency for acropetal translocation (movement from the roots to the shoots) compared to tri-o-cresyl phosphate (ToCP) nih.gov. This occurs despite the isomers having identical molecular weights and similar octanol-water partition coefficients (Kow), suggesting that steric factors or specific metabolic pathways influence their mobility within the plant nih.gov.
Although research may not always specify the mixed isomer this compound, the principles of isomer-specific dynamics can be inferred. The presence of both para and ortho isomers in its structure suggests a complex uptake and translocation pattern, likely exhibiting characteristics of both parent isomers. The higher mobility of p-cresyl groups may facilitate translocation, while the o-cresyl group could be metabolized or retained differently.
The following table, derived from a study on tri-p-cresyl phosphate uptake in soybean plants, illustrates the distribution of the compound within different plant tissues after a 90-day period.
Table 1: Uptake and Distribution of Tri-p-cresyl Phosphate in Soybean Plants
| Plant Part | Weight of Plant Part (g fresh weight) | Concentration of Tri-p-cresyl Phosphate (µg/g fresh weight) | Total Amount of Tri-p-cresyl Phosphate (µg) |
|---|---|---|---|
| Seed | 3.0 | <0.0001 | - |
| Pod | 5.4 | 0.09 | 0.5 |
| Leaf | 12.3 | 0.27 | 3.3 |
| Stem | 8.8 | 0.15 | 1.3 |
| Root | 7.5 | 1.54 | 11.6 |
Data sourced from a 90-day study on soybean plants service.gov.uk.
Novel Metabolite Identification
Once absorbed by plants and acted upon by associated microorganisms, this compound can undergo extensive biotransformation. Research on individual TCP isomers has led to the successful identification of a wide array of metabolites, revealing several key transformation pathways for the first time in organisms nih.gov.
These metabolic processes include:
Hydrolysis: The breakdown of the phosphate ester bond, leading to the formation of dicresyl and monocresyl phosphates nih.gov.
Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic ring or the methyl group nih.govwho.int. The hydroxylation of the methyl group is a critical step that can lead to the formation of more complex metabolites who.intnih.gov.
Methylation and Demethylation: The addition or removal of a methyl group. Demethylation of TCPs has been identified as a potential environmental source of triphenyl phosphate (TPHP), a finding which challenges the traditional view that TPHP is solely man-made nih.gov.
Methoxylation: The addition of a methoxy (-OCH3) group nih.gov.
Glucuronidation: The attachment of a glucuronide group, a common detoxification pathway in organisms to increase water solubility and facilitate excretion nih.gov.
The identification of these varied metabolites, such as hydroxylated, methylated, demethylated, methoxylated, and glucuronide-products, significantly improves the understanding of the environmental fate of TCP isomers nih.gov. The metabolism of the ortho-isomer is of particular interest, as it can be transformed via hydroxylation of a methyl group, followed by cyclization to form saligenin cyclic o-tolyl phosphate, a neurotoxic metabolite who.intnih.gov.
Abiotic Degradation Processes
Hydrolysis Kinetics under Varying Environmental Conditions
Hydrolysis represents a significant abiotic degradation pathway for organophosphate esters like this compound in aquatic environments researchgate.netnih.gov. The rate of this chemical process is highly dependent on environmental factors, most notably pH.
The compound is stable in neutral and acidic media at normal temperatures who.intatamanchemicals.com. However, it is readily hydrolyzed in alkaline environments who.intatamanchemicals.comatamanchemicals.com. Studies on various organophosphate flame retardants (OPFRs) show marked degradation in alkaline solutions (pH 9-12), with kinetics following a second-order rate law researchgate.net. The half-life for abiotic degradation of general TCP in aquatic systems has been reported to be around 96 days, which is slower than its biodegradation who.int. However, under specific alkaline conditions, this rate can increase significantly. For example, calculated half-lives for triphenyl phosphate at 24.7°C are 23 days at pH 9.5 and 472 days at pH 8.2 epa.gov. Another study on a commercial triaryl phosphate mixture reported half-lives ranging from 52 to 140 days in water with a starting pH of 7-8 epa.gov.
Table 2: Hydrolysis Half-Lives of Selected Aryl Phosphates under Varying Conditions
| Compound | Conditions | pH | Temperature (°C) | Half-Life (days) |
|---|---|---|---|---|
| Triphenyl Phosphate | Dioxane-water (3:1) | 13 | 24.7 | - |
| Triphenyl Phosphate (calculated) | Dioxane-water (3:1) | 9.5 | 24.7 | 23 |
| Triphenyl Phosphate (calculated) | Dioxane-water (3:1) | 8.2 | 24.7 | 472 |
| Commercial Triaryl Phosphate Mix | Demineralized water | 7-8 | Not specified | 73 |
| Commercial Triaryl Phosphate Mix | River water | 7-8 | Not specified | 52-140 |
Data compiled from studies on aryl phosphate hydrolysis epa.gov.
The hydrolysis of this compound involves the cleavage of one or more of the ester linkages. This process yields predictable degradation products. Under alkaline conditions, the primary products are dicresyl phosphates and the corresponding phenolic compound, cresol (B1669610) who.intatamanchemicals.comatamanchemicals.com.
Further hydrolysis can occur, breaking down the dicresyl phosphates into monocresyl phosphates and eventually to inorganic phosphoric acid and cresol. Therefore, the key hydrolysis products identified in environmental and laboratory settings are:
Dicresyl phosphates (e.g., di-p-cresyl phosphate, p-cresyl o-cresyl phosphate) who.intnih.gov.
Monocresyl phosphates (e.g., o-cresyl dihydrogen phosphate) nih.gov.
Phenolic compounds (o-cresol and p-cresol) nih.gov.
Phosphoric acid.
Photolytic Degradation Mechanisms
Photolytic degradation, or photodegradation, is another abiotic process that can contribute to the transformation of organophosphate esters in the environment, particularly in surface waters and the atmosphere. This process involves the breakdown of the chemical compound by light energy.
The degradation of organophosphates can be significantly influenced by the presence of photocatalysts, such as titanium dioxide (TiO2), a naturally occurring mineral mdpi.com. Under UV illumination, organophosphates adsorbed on TiO2 surfaces can be completely oxidized mdpi.com. The degradation pathways can involve the formation of intermediates like aldehydes and carboxylates before eventual mineralization into carbon dioxide and water mdpi.com. The process breaks the P-O-C bond, transforming it into a P-OH bond, which ultimately converts the organophosphate into a surface-adsorbed phosphate group mdpi.commdpi.com.
The efficiency of photolytic degradation is directly related to the spectrum and intensity of the light source. UV radiation is particularly effective in initiating the breakdown of these compounds mdpi.comnih.gov. Studies on phosphonates, a related class of organophosphorus compounds, show that they undergo conversion under UV light, a process that is enhanced by the presence of iron and is dependent on pH nih.gov.
Formation of Photodecomposition Products
The phototransformation of tricresyl phosphate (TCP) isomers, including this compound, is a significant process influencing their environmental persistence. Studies on commercial TCP mixtures and specific isomers reveal that photolysis leads to the formation of several degradation products through various reaction pathways.
When irradiated, typically with mercury arc lamps in laboratory settings, TCP in ethanol can yield diaryl products. Research has identified the formation of dimethylbiphenyl and mono-cresyl phosphate from the photolysis of TCP. service.gov.uk In aqueous solutions, the photodegradation of TCP has been shown to produce carbon-centered radicals. nih.gov More detailed analysis of TCP photolysis in water has tentatively identified four primary photolysis products, suggesting complex degradation pathways. nih.gov
Under alkaline conditions (pH 12), irradiation of TCP can lead to the formation of phosphoric acid and various phenolic compounds. service.gov.uk The yield of these phenolic compounds was observed to be around two percent after three hours of irradiation, and they are susceptible to further decomposition with continued light exposure. service.gov.uk In more acidic or neutral environments, the decomposition of phenolic products is believed to be more rapid than their formation. service.gov.uk
The process of photolytic degradation often involves the cleavage of the ester bond, leading to the formation of diaryl and monoaryl phosphate derivatives. For instance, tri-p-cresyl phosphate (TpCP) can degrade into di-p-cresyl phosphate (DpCP). researchgate.net The presence of substances like Fe³⁺ and NO₂⁻ in natural waters can promote the photochemical loss of TCP, partly through the contribution of hydroxyl radicals. nih.govresearchgate.net Conversely, humic acid can inhibit the phototransformation process. nih.govresearchgate.net
Table 1: Identified Photodecomposition Products of Tricresyl Phosphate (TCP) Mixtures
| Precursor Compound | Identified Photodecomposition Product(s) | Environmental Matrix/Conditions |
|---|---|---|
| Tricresyl Phosphate | Dimethylbiphenyl | Ethanol |
| Tricresyl Phosphate | Mono-cresyl phosphate | Ethanol |
| Tricresyl Phosphate | Phosphoric acid | Water (alkaline pH) |
| Tricresyl Phosphate | Phenolic compounds | Water (alkaline pH) |
| Tri-p-cresyl phosphate | Di-p-cresyl phosphate | Simulated Sunlight with Fe³⁺ and NO₂⁻ |
Sorption and Desorption Behavior in Environmental Matrices
The movement and distribution of this compound in the environment are heavily influenced by its sorption and desorption characteristics in soils and sediments. As a hydrophobic compound, it has a tendency to adsorb to particulate matter. who.int
Adsorption to Sediments and Soils
Tricresyl phosphate isomers exhibit strong adsorption to river and lake sediments as well as soil, a behavior attributed to their low water solubility and high hydrophobicity. who.int The adsorption of TCP isomers onto clay minerals like kaolin and alumina is influenced by the specific isomer's structure. acs.org Studies have shown that the adsorption of different TCP isomers on these minerals follows the order of o-TCP < m-TCP < p-TCP, which is inversely related to their steric hindrance. acs.org This suggests that this compound, containing one ortho-substituted ring, would have specific adsorption characteristics relative to other isomers.
The interaction can be quite strong; for example, higher adsorption on alumina is thought to be due to a significant interaction between the aluminum on the mineral surface and the phosphate oxygen of the TCP molecule. acs.org The process is generally rapid, with studies on graphene nanomaterials showing that TCP uptake follows pseudo-second-order kinetics. nih.goviwaponline.com
Influence of Organic Carbon Content
The organic carbon content of soil and sediment is a critical factor governing the sorption of hydrophobic organic chemicals like tricresyl phosphates. A high organic carbon content generally leads to a higher adsorption coefficient. who.int The carbon-normalized adsorption coefficient, Koc, is often used to describe this relationship and can be estimated from the octanol-water partition coefficient (Kow). acs.org
The presence of other organic substances, such as humic acid, enhances the adsorption of TCP isomers. acs.org This is attributed to hydrophobic interactions between the TCP molecules and the adsorbed organic matter. acs.org The strength of this interaction, and thus the degree of adsorption, can vary depending on the specific isomer. The increase in the partition-like adsorption coefficient (Kpa) with increasing organic carbon content (Poc) in the presence of humic acid follows the order o-TCP < m-TCP < p-TCP, again related to the steric hindrance of the methyl group on the benzene ring. acs.org
Table 2: Factors Influencing Adsorption of Tricresyl Phosphate (TCP) Isomers
| Factor | Influence on Adsorption | Mechanism / Observation |
|---|---|---|
| Isomer Structure | Adsorption order: o-TCP < m-TCP < p-TCP | Related to steric hindrance of the methyl group. acs.org |
| Sorbent Type | Stronger adsorption to alumina than kaolin. | Strong interaction between Al and phosphate oxygen. acs.org |
| Organic Carbon | Increased adsorption with higher organic carbon. | Hydrophobic interactions. acs.org |
| Humic Acid | Enhanced adsorption. | Provides additional hydrophobic sites for interaction. acs.org |
| pH | Adsorption is relatively constant between pH 4 and 9. | Minimal influence within this range. acs.org |
Volatilization Characteristics and Atmospheric Transport
The potential for a chemical to volatilize from soil or water surfaces and undergo atmospheric transport is determined by its physical and chemical properties, primarily its vapor pressure and Henry's Law constant.
For tricresyl phosphate, the vapor pressure is very low. The tri-o-cresyl phosphate isomer has a vapor pressure of < 0.0001 hPa at 25 °C. uzh.ch Another estimate for a TCP mixture is approximately 0 hPa at 20°C. scent.vn This extremely low vapor pressure indicates that volatilization is not a significant environmental fate process for this compound under normal conditions.
The Henry's Law constant (HLC), which describes the partitioning of a chemical between air and water, is also low for TCP, with reported values in the range of 1.1-2.8 x 10⁻⁶ atm-m³/mol. who.int A calculated value for tri-o-cresyl phosphate is 5.2 mol/(m³·Pa). These low values suggest a low potential for volatilization from aqueous environments. Consequently, long-range atmospheric transport of this compound is considered to be limited.
Table 3: Physicochemical Properties Related to Volatilization of Tricresyl Phosphate (TCP) Isomers
| Property | Value | Isomer / Mixture |
|---|---|---|
| Vapor Pressure | < 0.0001 hPa @ 25 °C | Tri-o-cresyl phosphate uzh.ch |
| Vapor Pressure | ~ 0 hPa @ 20 °C | Isomeric Mixture scent.vn |
| Henry's Law Constant | 1.1 - 2.8 x 10⁻⁶ atm-m³/mol | Tricresyl Phosphate who.int |
| Henry's Law Constant | 5.2 mol/(m³·Pa) | Tri-o-cresyl phosphate (calculated) |
Advanced Analytical Methodologies for Bis P Cresyl O Cresyl Phosphate
Sample Preparation Techniques for Diverse Environmental Matrices
Effective sample preparation is a critical first step to remove interfering substances and concentrate the analyte of interest, thereby enhancing the accuracy and sensitivity of subsequent analyses. The choice of technique depends on the nature of the sample matrix.
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely used cleanup technique for purifying samples containing tricresyl phosphate (B84403) isomers. researchgate.net This method relies on the partitioning of the analyte between a solid sorbent and a liquid mobile phase. For the analysis of TCP isomers, including Bis(p-cresyl) o-Cresyl Phosphate, SPE is effective for sample cleanup prior to analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS). researchgate.net The selection of the appropriate sorbent material is critical for achieving optimal recovery of the target compound.
A simple and rapid method for the determination of tricresyl phosphate in polyvinyl chloride (PVC) articles involves extraction with acetonitrile (B52724), followed by cleanup using a Sep-Pak C18 cartridge. researchgate.net This approach has demonstrated good recoveries, ranging from 84.7% to 98.6%, for TCP added to various PVC materials. researchgate.net
Liquid-Liquid Extraction
Liquid-Liquid Extraction (LLE) is a fundamental and effective method for the extraction of triaryl phosphates from aqueous and solid samples. This technique involves the partitioning of the analyte between two immiscible liquid phases.
For the analysis of triaryl phosphates, including isomers like this compound, in fish, sediment, and water, various LLE techniques have been evaluated. nih.gov Recoveries of TCP isomers from fortified river water using dichloromethane (B109758) as the extraction solvent ranged from 91% to 118%. nih.gov In another application, a microporous membrane liquid-liquid extractor has been developed for the extraction of organophosphate esters from human blood plasma. google.com
| Sample Matrix | Extraction Technique | Solvent(s) | Recovery Rate |
| Polyvinyl Chloride (PVC) | Solid Phase Extraction | Acetonitrile | 84.7-98.6% researchgate.net |
| River Water | Liquid-Liquid Extraction | Dichloromethane | 91-118% nih.gov |
| Sediment | Liquid-Liquid Extraction (Reflux) | Methanol-Water (9:1) | 88% nih.gov |
| Fish | Liquid-Liquid Extraction (Methanol/Polytron) | Methanol | 89% nih.gov |
| Fish | Liquid-Liquid Extraction (Hexane/Ball Mill) | Hexane | 97% nih.gov |
Chromatographic Separation Techniques
Following sample preparation, chromatographic techniques are employed to separate the target analyte from other components in the extract, allowing for its identification and quantification.
Gas Chromatography (GC) with Specific Detectors
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like tricresyl phosphate isomers. The choice of detector is crucial for achieving the desired selectivity and sensitivity.
Gas Chromatography with Nitrogen-Phosphorus Detector (NPD):
The Nitrogen-Phosphorus Detector (NPD) is highly selective for compounds containing nitrogen and phosphorus, making it an excellent choice for the analysis of organophosphate esters like this compound. scioninstruments.com The analytical method of choice for TCP is often gas chromatography with a nitrogen-phosphorus sensitive detector. who.int This detector offers high sensitivity, which is essential for detecting trace levels of the analyte in environmental samples. scioninstruments.com
Gas Chromatography with Flame Photometric Detector (FPD):
The Flame Photometric Detector (FPD) is another specific detector used in gas chromatography for the analysis of phosphorus-containing compounds. google.com It is a common method for detecting TCP isomers. researchgate.net The FPD provides good sensitivity and is a reliable option for the quantification of this compound.
| Detector | Principle | Selectivity | Applications in TCP Analysis |
| Nitrogen-Phosphorus Detector (NPD) | Measures changes in electrical conductivity as nitrogen and phosphorus compounds are combusted. | High for Nitrogen and Phosphorus | Environmental analysis, pharmaceutical research, pesticide identification. scioninstruments.com |
| Flame Photometric Detector (FPD) | Measures light emission from phosphorus-containing compounds when burned in a hydrogen-rich flame. | High for Phosphorus and Sulfur | Analysis of organophosphorus pesticides and other phosphorus compounds in various matrices. researchgate.netgoogle.comresearchgate.net |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC analysis.
A method utilizing HPLC has been developed for the analysis of tri-o-cresyl phosphate (TOCP) and its metabolites. nih.gov This method uses a reverse-phase C18 column and a gradient elution with acetonitrile and aqueous acetic acid, with detection by UV absorbance. nih.gov Another simple and rapid HPLC method has been developed for determining tricresyl phosphate in PVC articles, utilizing a Ph-3 column and a mobile phase of 65% acetonitrile/water with UV detection. researchgate.net This method demonstrated a linear calibration curve over a wide concentration range and a determination limit of 50 µg/g in samples. researchgate.net
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and improved sensitivity.
UHPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has been employed for the determination of tricresyl phosphate metabolites in urine. uzh.ch This advanced technique provides very low limits of detection, for instance, a detection limit of 0.13 µg/l and a quantification limit of 0.41 µg/l were achieved for the sum of two TCP metabolites. uzh.ch Another study using UPLC-MS/MS after sample pretreatment achieved a detection limit of 0.032 µg/l and a quantification limit of 0.11 µg/l for TCP metabolites. uzh.ch
Mass Spectrometry (MS) Detection and Identification
Mass spectrometry (MS) stands as a cornerstone for the detection and identification of "this compound" and related organophosphate compounds. Its high sensitivity and specificity allow for the characterization of complex mixtures and the elucidation of metabolic and degradation pathways.
Tandem Mass Spectrometry (MS/MS) for Metabolite and Degradation Product Characterization
Tandem mass spectrometry (MS/MS) is a powerful technique used to identify metabolites and degradation products of organophosphate compounds like tricresyl phosphates (TCPs). The neurotoxicity of TCP isomers containing ortho-cresyl groups is attributed to their biotransformation into toxic metabolites. mmu.ac.uk For instance, tri-o-cresyl phosphate (ToCP) is metabolized in the liver by cytochrome P450 enzymes to form cresyl saligenin phosphate (CBDP), a potent inhibitor of crucial enzymes like butyrylcholinesterase and acetylcholinesterase. mmu.ac.uknih.gov
The fragmentation patterns observed in MS/MS spectra are crucial for structural elucidation. Studies have proposed that for ortho-substituted TCP isomers, specific ion-molecule reactions occur within the mass spectrometer's ion source, leading to characteristic fragment ions that are absent in the spectra of non-ortho isomers. mmu.ac.uk This provides a diagnostic tool to differentiate between the more toxic and less toxic isomers. The proposed mechanism involves the rearrangement of the molecular ion, followed by an oxidation step and subsequent decomposition. mmu.ac.uk
Key metabolites that can be identified using MS/MS include:
Di-o-cresyl phosphate (DoCP) uzh.ch
Di-m-cresyl phosphate (DmCP) uzh.ch
Di-p-cresyl phosphate (DpCP) uzh.ch
Cresyl saligenin phosphate (CBDP) mmu.ac.uknih.gov
Hydroxymethyl TOCP nih.gov
Dihydroxymethyl TOCP nih.gov
The separation of these metabolites is often achieved using gas chromatography (GC) or liquid chromatography (LC) prior to MS/MS analysis. uzh.chnih.gov
High-Resolution Mass Spectrometry (HRMS) for Suspect and Non-Target Screening
High-resolution mass spectrometry (HRMS) has become an indispensable tool for suspect and non-target screening of emerging contaminants, including various organophosphate esters, in complex environmental and biological samples. rug.nleeer.org Unlike target analysis, which looks for specific, known compounds, suspect screening searches for a predefined list of "suspect" compounds that may be present, while non-target screening aims to identify completely unknown compounds. eeer.org
The high mass accuracy of HRMS instruments allows for the determination of the elemental composition of unknown ions, which is a critical step in their identification. eeer.org When coupled with advanced data processing platforms, such as the NORMAN Digital Sample Freezing Platform, HRMS can reveal the presence of a wide range of contaminants in a single analysis. rug.nl
In the context of "this compound" and related compounds, HRMS can be used to:
Identify previously unknown or unexpected organophosphate flame retardants and plasticizers in various products and environmental matrices. eeer.org
Screen for a broad range of potential metabolites and degradation products without the need for authentic reference standards for each compound.
Elucidate the structures of novel compounds by combining accurate mass measurements with fragmentation data from MS/MS experiments.
Recent studies have utilized GC-HRMS and LC-HRMS for the analysis of semi-volatile and non-volatile organic compounds in consumer products, demonstrating the power of these techniques for comprehensive chemical characterization. eeer.org
Isotope Dilution Mass Spectrometry for Quantification
Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate quantification of chemical compounds. This technique involves adding a known amount of a stable, isotopically labeled version of the target analyte to the sample before analysis. medchemexpress.comnih.gov This internal standard behaves almost identically to the native analyte during sample preparation and analysis, thus compensating for any losses that may occur. nih.gov
For the quantification of "this compound," a deuterated or 13C-labeled standard would be synthesized and used. The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is used to calculate the exact concentration of the analyte in the original sample. nih.gov
The advantages of IDMS include:
High Accuracy and Precision: By correcting for matrix effects and variations in instrument response, IDMS provides highly reliable quantitative data. nih.gov
Enhanced Sensitivity: The use of labeled isotopes can improve the sensitivity of the analytical method. nj.govnj.gov
Robustness: The method is less susceptible to variations in sample extraction efficiency and instrument performance.
IDMS methods, often employing LC-MS/MS or GC-MS, have been successfully developed for the quantification of various low-abundance phospholipids (B1166683) and other challenging analytes in complex biological matrices. nih.govnih.govspringernature.com
Quality Assurance and Quality Control in Analytical Research
Rigorous quality assurance (QA) and quality control (QC) procedures are essential to ensure the reliability and comparability of analytical data for "this compound" and its related compounds.
Method Detection Limits and Quantification Limits
Method Detection Limit (MDL) and Limit of Quantification (LOQ) are key performance characteristics of an analytical method. The MDL is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. faa.gov The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. nih.gov
These limits are determined experimentally by analyzing a series of low-concentration samples. nih.gov For tricresyl phosphate isomers, various analytical methods have reported a range of detection and quantification limits, depending on the matrix and the specific instrumentation used.
| Analyte | Method | Matrix | Detection Limit (µg/L) | Quantification Limit (µg/L) | Source |
|---|---|---|---|---|---|
| Di-o-cresyl phosphate (DoCP), Di-m-cresyl phosphate (DmCP), Di-p-cresyl phosphate (DpCP) | GC-MS/MS | Urine | 0.5 | - | uzh.ch |
| Sum of Di-o-cresyl phosphate (DoCP) and Di-p-cresyl phosphate (DpCP) | UPLC-MS/MS | Urine | 0.13 | 0.41 | uzh.ch |
| Di-o-cresyl phosphate (DoCP) | SPE and HPLC-MS/MS | - | 0.05 | - | uzh.ch |
| Sum of Di-o-cresyl phosphate (DoCP) and Di-p-cresyl phosphate (DpCP) | SIPTE and UPLC-MS/MS | - | 0.032 | 0.11 | uzh.ch |
| Tricresyl phosphate (mixed isomers) | GC/MS | Water | 0.02 | 0.1 | nj.gov |
Data based on findings for related tricresyl phosphate isomers.
Interlaboratory Calibration and Validation Studies
Interlaboratory calibration and validation studies are crucial for assessing the reproducibility and comparability of analytical methods across different laboratories. These studies involve the analysis of common reference materials or spiked samples by multiple participating laboratories.
While specific interlaboratory studies focused solely on "this compound" are not widely documented in the public literature, such studies are a common practice in regulatory and research settings to ensure data quality. For example, the development of methods for analyzing tricresyl phosphates in air samples by the Federal Aviation Administration (FAA) included laboratory intercomparison of spiked filters and in-flight duplicate samples. faa.gov These comparisons help to identify and address any systematic biases between different analytical procedures or laboratories.
The National Environmental Methods Index (NEMI) serves as a valuable resource, providing a database of standardized analytical methods from various organizations, which can be used as a basis for developing and validating methods for new analytes. nj.govnj.gov The validation of a new analytical method typically includes assessing its linearity, accuracy, precision (both intra-day and inter-day), recovery, and matrix effects. nih.gov
Ecological Impact Assessments of Bis P Cresyl O Cresyl Phosphate Excluding Specific Ecotoxicity Data or Detailed Mechanisms
Environmental Risk Evaluation Methodologies
The environmental risk evaluation of chemical substances like Bis(p-cresyl) o-Cresyl Phosphate (B84403) follows a structured framework, often guided by international and national regulatory bodies. service.gov.uk These methodologies are designed to be systematic and science-based, providing a basis for identifying potential adverse effects on the environment. industrialchemicals.gov.au
A common approach involves a tiered assessment process. industrialchemicals.gov.au The initial tier often involves a high-throughput screening of available data on the chemical's properties, use, and potential hazards. industrialchemicals.gov.au Subsequent tiers involve a more detailed, substance-specific evaluation of risk. industrialchemicals.gov.au This framework aims to balance the assessment effort with the potential for human health and environmental impacts. industrialchemicals.gov.au
The core of these methodologies is the risk characterization, which compares the predicted environmental concentration (PEC) of a substance with the predicted no-effect concentration (PNEC). The PEC is an estimation of the concentration of a chemical expected in various environmental compartments (water, soil, sediment), while the PNEC is the concentration below which adverse effects in the ecosystem are not expected to occur. nih.gov
The risk is often expressed as a risk quotient (RQ), which is the ratio of the PEC to the PNEC. nih.govnih.gov
An RQ value less than a certain threshold (e.g., 0.1) generally indicates a low potential for adverse effects.
An RQ between this threshold and 1 suggests a moderate risk.
An RQ greater than or equal to 1 indicates a high potential for adverse effects, suggesting that the substance may pose a risk to the environment. nih.govnih.gov
These assessments consider various environmental compartments, including surface water (both fresh and marine), sediment, and soil. service.gov.ukservice.gov.uk The evaluation also takes into account the potential for secondary poisoning from the bioconcentration of the chemical in the food chain. service.gov.uk For substances like organophosphate esters, which are widely used and can be released into the environment from various sources, these risk assessments are crucial for environmental management and regulation. nih.govnih.gov The methodologies are continuously refined as new scientific data and assessment techniques become available. youtube.com
Bioaccumulation Potential in Aquatic Organisms
The bioaccumulation of a chemical refers to its uptake and concentration in an organism from the surrounding environment, including water, sediment, and food. For organophosphate flame retardants (OPFRs) like Bis(p-cresyl) o-Cresyl Phosphate, understanding their bioaccumulation potential in aquatic organisms is a key component of their ecological impact assessment. acs.orgnih.gov
The tendency of a chemical to bioaccumulate is often related to its physicochemical properties, particularly its lipophilicity (affinity for fats) and hydrophobicity (tendency to repel water). acs.orgcabidigitallibrary.org Chemicals with higher lipophilicity tend to accumulate in the fatty tissues of organisms. acs.orgnih.gov Studies on various OPFRs have shown that lipid content is a significant factor governing their bioaccumulation in aquatic species. acs.org
While specific bioaccumulation factor (BCF) values for this compound are not discussed here, the general concept is that a higher BCF indicates a greater tendency for a chemical to be stored in an organism's tissues at concentrations higher than in the surrounding environment. Some OPFRs have demonstrated a potential for bioaccumulation and even biomagnification, where the concentration of the chemical increases at successively higher levels in the food web. acs.orgcabidigitallibrary.org However, there can be conflicting evidence regarding the biomagnification potential of different OPFRs. ifremer.frresearchgate.net The metabolic capacity of an organism can also significantly influence the extent of bioaccumulation, as some organisms may be able to break down and excrete these compounds more effectively than others. nih.gov
Influence on Primary Productivity in Aquatic Ecosystems
Primary productivity in aquatic ecosystems refers to the process by which primary producers, such as algae and aquatic plants, convert light energy into chemical energy in the form of organic matter. This process forms the base of most aquatic food webs. The introduction of chemical contaminants, including certain organophosphate esters, can potentially influence this fundamental ecological process.
The general concept is that toxic substances can inhibit the growth and photosynthetic activity of primary producers. For instance, some studies have indicated that certain tricresyl phosphate isomers can reduce the primary productivity of freshwater green algae. who.int A reduction in primary productivity can have cascading effects throughout the ecosystem, leading to a decrease in the food resources available for higher trophic levels, such as zooplankton, invertebrates, and fish.
Comparative Ecological Fate Studies with other Organophosphate Flame Retardants
The ecological fate of a chemical describes its transport, distribution, and transformation in the environment. Comparing the ecological fate of this compound with other organophosphate flame retardants (OPFRs) provides valuable context for understanding its environmental behavior. OPFRs are a diverse group of chemicals with varying physical and chemical properties that influence their fate. service.gov.uktandfonline.com
Persistence and Degradation: The persistence of OPFRs in the environment varies. Some are more readily degraded through processes like hydrolysis, photolysis, and biodegradation than others. nih.govifremer.fr For example, some aryl phosphates have the potential to break down in the environment, though data on degradation half-lives in different environmental compartments can be limited. service.gov.uk Microbial degradation has been identified as a potential pathway for the breakdown of some OPFRs. researchgate.net
Transport and Distribution: The transport of OPFRs in the environment is influenced by their volatility and water solubility. They can be transported over long distances in the atmosphere and are distributed in various environmental compartments, including water, sediment, and soil. ifremer.frresearchgate.net The partitioning of OPFRs between these compartments is governed by their physicochemical properties. For instance, more hydrophobic compounds tend to adsorb to sediment and soil particles. nih.gov Urban environments can act as significant sources of OPFRs to the wider environment, with factors like impervious surface area influencing their mobilization to aquatic ecosystems. nih.gov
Comparative Bioaccumulation: As discussed previously, the bioaccumulation potential varies among different OPFRs. This is largely influenced by their lipophilicity and the metabolic capabilities of organisms. acs.orgnih.gov Some OPFRs have shown a higher tendency to accumulate in aquatic organisms than others. acs.orgnih.gov For example, studies have compared the bioaccumulation of legacy OPFRs with emerging OPFRs, revealing differences in their concentrations and trophodynamic behaviors in food webs. gxu.edu.cn
By comparing the ecological fate of this compound with other well-studied OPFRs, scientists can better predict its environmental behavior and potential risks. This comparative approach is essential for a comprehensive ecological impact assessment.
Applications and Material Science Research Involving Bis P Cresyl O Cresyl Phosphate from a Chemical Role Perspective
Function as a Flame Retardant in Polymeric Materials
Cresyl phosphate (B84403) isomers are utilized as flame retardants in a variety of materials, including polymers, textiles, and furniture. industrialchemicals.gov.au Their effectiveness stems from the ability of organophosphorus compounds to interrupt the combustion cycle at different stages.
Mechanisms of Flame Retardancy
Organophosphorus flame retardants like tricresyl phosphate operate through versatile mechanisms that can involve activity in both the solid (condensed) phase and the gas phase, depending on the polymer substrate and specific chemistry. nih.gov
Condensed Phase Char Formation: In the condensed phase, the flame retardant can interact chemically with the polymer at high temperatures. nih.gov This alters the decomposition pathway of the polymer, leading to the formation of a carbonaceous char on the material's surface. nih.gov This char layer acts as a protective thermal barrier, insulating the underlying polymer from heat and preventing its further oxidation. nih.gov For polymers with a high concentration of hydroxyl or amino groups, the condensed phase mechanism is often primary. nih.gov
Gas Phase Radical Scavenging: In the gas phase, the phosphorus compounds can vaporize along with the decomposing polymer. They interfere with the combustion process by releasing phosphorus-containing radicals. These radicals can trap the high-energy hydrogen (H•) and hydroxyl (•OH) radicals that propagate the flame, leading to their recombination and preventing further oxidation. nih.gov
The dominance of one mechanism over the other is specific to the polymer/flame retardant combination. nih.gov For instance, if the char content in thermogravimetric analysis (TGA) does not significantly increase with a higher concentration of the flame retardant, it suggests a primary action in the gas phase. nih.gov
Integration into Polymers
Bis(p-cresyl) o-Cresyl Phosphate, as part of tricresyl phosphate mixtures, is incorporated into various polymers as a non-reactive additive. nih.gov Its physical properties, being a liquid or low-melting solid, allow for its integration into the bulk of polymers during their polymerization or processing. nih.gov
Common polymers incorporating cresyl phosphates include:
Vinyl Plastics: It is widely used as a plasticizer and flame retardant in polyvinyl chloride (PVC) products. uzh.chmst.dkuzh.ch
Polystyrene
Polyurethanes: Organophosphorus compounds are often incorporated into polyurethane foams. industrialchemicals.gov.aunih.gov
Role as a Plasticizer in Polymer Science
Beyond flame retardancy, tricresyl phosphates are effective plasticizers, a role they have fulfilled for many years. uzh.chuzh.ch Plasticizers are additives that increase the flexibility, workability, and distensibility of a material, typically a polymer.
Modification of Polymer Properties
When integrated into a polymer matrix, such as PVC, tricresyl phosphate modifies its physical properties. uzh.ch By embedding themselves between the long polymer chains, the plasticizer molecules reduce the intermolecular forces, allowing the chains to move more freely against each other. This results in a softer, more flexible final product. This dual function as both a plasticizer and a flame retardant makes it a valuable additive in applications like vinyl and rubber manufacturing. industrialchemicals.gov.au
Use in Functional Fluids (e.g., hydraulic fluids, lubricants)
Tricresyl phosphate has a long history of use in functional fluids, dating back to the early 20th century, particularly in hydraulic oils and lubricants. mst.dk
Contribution to Performance Characteristics
In lubricants and greases, tricresyl phosphate functions as a critical antiwear (AW) and extreme pressure (EP) additive. mst.dkpetro-online.com
Antiwear (AW) and Extreme Pressure (EP) Action: Both AW and EP additives work by forming a protective barrier on metal surfaces through a chemical reaction. petro-online.com AW additives are suited for milder conditions, reducing the rate of continuous wear, while EP additives are designed for heavy loads and high temperatures. petro-online.com
Mechanism of Action: Tricresyl phosphate is highly effective in reducing friction and wear under boundary lubrication conditions. mdpi.comresearchgate.net Its mechanism involves reacting with ferrous metal surfaces, a process often activated by moisture and oxygen, to form a protective tribofilm. researchgate.netprecisionlubrication.com This film, composed of iron phosphate or polyphosphate, is a lubricious polymer-like layer that prevents direct metal-to-metal contact, thereby minimizing wear and scuffing. petro-online.comresearchgate.net The formation of this protective film is a dynamic process, with the diffusion of iron through the phosphate film being a key step. petro-online.com
Interactive Table: Applications of Cresyl Phosphates
| Application Area | Specific Use | Functioning Mechanism | Polymer/Material Examples |
| Polymeric Materials | Flame Retardant | Condensed phase char formation, Gas phase radical scavenging | Polyvinyl chloride (PVC), Polyurethanes, Textiles |
| Polymeric Materials | Plasticizer | Increases flexibility by reducing intermolecular forces | Polyvinyl chloride (PVC), Rubbers |
| Functional Fluids | Antiwear/Extreme Pressure Additive | Forms a protective tribofilm on metal surfaces | Hydraulic fluids, Lubricants, Greases |
Interactive Table: Flame Retardancy Mechanisms
| Phase | Mechanism | Description |
| Condensed Phase | Char Formation | Chemical interaction with the polymer at high temperatures forms a protective carbonaceous layer on the surface, insulating the material. nih.gov |
| Gas Phase | Radical Scavenging | Phosphorus-containing radicals are released during combustion, trapping high-energy H• and •OH radicals that propagate the flame. nih.gov |
Research into Novel Materials Incorporating Phosphate Esters
Phosphate esters, a category of organophosphorus compounds that includes this compound, are integral to the development of novel materials. Their versatile chemical nature allows them to be employed in various roles, primarily as flame retardants and plasticizers in a range of polymers such as polyvinyl chloride (PVC), rubbers, resins, and polyurethane foams. industrialchemicals.gov.au Research in material science increasingly focuses on leveraging the unique properties of phosphate esters to create advanced materials with tailored functionalities. These compounds are known to act as acid precursors in the condensed phase of a fire, promoting char formation through esterification and dehydration, while also potentially being released into the gas phase to inhibit flame propagation. mdpi.com
A significant area of contemporary research is the incorporation of phosphate esters into dynamic covalent networks (DCNs). tue.nl DCNs are a class of polymers that possess dynamic bonds, allowing them to be reprocessed, reshaped, and even self-heal. Research has demonstrated that transesterification reactions involving phosphate triester crosslinks can be used to create these advanced materials. tue.nl This process, which can be activated by heat or light, involves a dissociative bond exchange through a cyclic phosphate triester intermediate. tue.nl The resulting materials exhibit rapid bond rearrangement kinetics, enabling complete stress relaxation and reprocessability at modest temperatures, a highly desirable feature for sustainable and advanced manufacturing applications like 3D printing. tue.nl
In the realm of surface coatings and films, phosphate esters are being explored as sustainable alternatives to conventional materials. For instance, research into recyclable release papers has shown that coatings composed of phosphate esters can form surfaces with excellent release properties, characterized by low peeling force and surface free energy. researchgate.net These esters anchor effectively to the paper substrate, minimizing transfer to adhesive surfaces. researchgate.net The performance of these coatings can be finely tuned by altering the alkyl chain length of the phosphate ester, as demonstrated by the variance in peeling force and residual adhesion. researchgate.net
Table 1: Effect of Phosphate Ester Alkyl Chain Length on Release Paper Properties This table is interactive. You can sort and filter the data.
| Alkyl Chain Length | Peeling Force (N/m) | Residual Adhesion (%) |
|---|---|---|
| C8 | 15.8 | 98.5 |
| C10 | 12.5 | 99.1 |
| C12 | 18.2 | 97.8 |
| C14 | 21.3 | 96.4 |
| C16 | 25.6 | 95.2 |
| C18 | 30.1 | 94.0 |
Data sourced from research on sustainable release paper coatings. researchgate.net
The most established application of phosphate esters in material science is as flame retardants. Their efficacy stems from their ability to interrupt the combustion cycle in both the condensed phase and the gas phase. mdpi.com In the condensed phase, they promote the formation of a protective char layer, which insulates the underlying polymer from heat and oxygen. cnrs.fr Research into epoxy resins has quantified this effect, showing a direct correlation between phosphorus content and flame retardancy, as measured by the Limiting Oxygen Index (LOI) and UL-94 vertical burn tests. cnrs.fr The incorporation of a phosphorus-containing diol, bis(3-hydroxyphenyl) phenyl phosphate (BHPP), into an epoxy resin system significantly increases char yield and flame resistance. cnrs.fr A UL-94 V-0 rating, indicating high fire resistance, can be achieved with a phosphorus content as low as 1.5%. cnrs.fr
Table 2: Flame Retardancy of Cured Epoxy Resins with Varying Phosphorus Content This table is interactive. You can sort and filter the data.
| Curing Agent (BHPP/PN ratio) | Phosphorus Content (%) | Limiting Oxygen Index (LOI) | Char Yield at 800°C (%) | UL-94 Rating |
|---|---|---|---|---|
| 0/100 | 0 | 24.5 | 18 | Failed |
| 25/75 | 0.81 | 30.0 | 25 | V-1 |
| 50/50 | 1.53 | 35.5 | 30 | V-0 |
| 75/25 | 2.36 | 42.0 | 35 | V-0 |
Data derived from studies on phosphorus-containing epoxy resins. BHPP: bis(3-hydroxyphenyl) phenyl phosphate; PN: Phenol (B47542) novolac. cnrs.fr
Furthermore, phosphate esters are critical additives in functional fluids, which can be considered a type of engineered material. In high-performance lubricants and metalworking fluids, they act as anti-wear additives, forming a protective phosphate-containing tribofilm on metal surfaces. mdpi.com Studies on the machining of titanium alloys have demonstrated that the concentration and structure of phosphate ester additives significantly influence the fluid's performance. The specific cutting energy and torque, key indicators of machining efficiency, vary with the phosphorus level of the additive and the operating conditions. mdpi.com For instance, a very-high-phosphorous-level phosphate ester was found to be most effective under lower drilling speeds, while medium-to-high phosphorous esters performed better at higher speeds, showcasing the potential for designing specialized functional materials for specific industrial processes. mdpi.com
Table 3: Performance of Phosphate Ester Additives in Drilling Titanium Alloy This table is interactive. You can sort and filter the data.
| Additive Type | Drilling Condition | Specific Cutting Energy (J/mm³) | Torque (Nm) |
|---|---|---|---|
| Medium-Phosphorous PE | 1 (Low Speed) | 5.89 | 1.87 |
| Medium-Phosphorous PE | 4 (High Speed) | 7.21 | 1.15 |
| High-Phosphorous PE | 1 (Low Speed) | 6.54 | 2.08 |
| High-Phosphorous PE | 4 (High Speed) | 7.03 | 1.12 |
| Very-High-Phosphorous PE | 1 (Low Speed) | 4.14 | 1.32 |
| Very-High-Phosphorous PE | 4 (High Speed) | 7.98 | 1.27 |
Data adapted from research on metal cutting fluid behavior. mdpi.com
Regulatory and Policy Frameworks for Environmental Management of Bis P Cresyl O Cresyl Phosphate
International and National Environmental Risk Assessments
Environmental risk assessments for cresyl phosphates, including isomers like Bis(p-cresyl) o-Cresyl Phosphate (B84403), are conducted by various international and national bodies to evaluate their potential harm to the environment. industrialchemicals.gov.auservice.gov.uk These assessments often consider the substance's persistence, bioaccumulation potential, and toxicity.
The UK Environment Agency has conducted an environmental risk assessment for tricresyl phosphate (CAS No. 1330-78-5), which is a mixture of isomers. service.gov.uk This assessment, utilizing European Technical Guidance Document methods, identified potential risks to surface water, sediment, and soil. service.gov.uk The assessment highlighted that emission estimates were based on generic data and could be refined with more specific information for the substance itself. service.gov.uk
In Australia, the National Industrial Chemicals Notification and Assessment Scheme (NICNAS), now the Australian Industrial Chemicals Introduction Scheme (AICIS), has assessed various cresyl phosphate isomers. industrialchemicals.gov.auindustrialchemicals.gov.auindustrialchemicals.gov.au These assessments group chemicals with similar uses and toxicity profiles, such as plasticizers and flame retardants. industrialchemicals.gov.auindustrialchemicals.gov.au The evaluation of cresyl phosphates and xylyl phosphates by AICIS indicated a potential concern for the environment due to high ecotoxicity and the potential to affect the endocrine system of aquatic organisms. industrialchemicals.gov.au The risk characterization often relies on data from international monitoring studies due to a lack of specific local data. industrialchemicals.gov.au
The U.S. Environmental Protection Agency (EPA) is evaluating several organophosphate flame retardants under the Toxic Substances Control Act (TSCA). epa.govfederalregister.gov While Bis(p-cresyl) o-Cresyl Phosphate is not specifically listed as a high-priority substance, related compounds like triphenyl phosphate (TPP) and tris(2-chloroethyl) phosphate (TCEP) are undergoing risk evaluations. epa.govfederalregister.gov The EPA has proposed significant new use rules (SNURs) for these chemicals to ensure that any new uses are reviewed for potential risks. epa.govfederalregister.gov
The neurotoxicity of cresyl phosphates is a significant concern, particularly for isomers containing ortho-cresyl moieties, which can cause organophosphate-induced delayed neuropathy (OPIDN). wikipedia.orgwho.intindustrialchemicals.gov.au This has led to efforts to reduce the content of ortho-isomers in commercial TCP products. wikipedia.orgatamanchemicals.com
Table 1: Key Regulatory Bodies and Their Involvement with Cresyl Phosphates
| Regulatory Body | Country/Region | Key Activities and Findings |
| UK Environment Agency | United Kingdom | Conducted an environmental risk assessment for tricresyl phosphate, identifying potential risks to water, sediment, and soil. service.gov.uk |
| Australian Industrial Chemicals Introduction Scheme (AICIS) | Australia | Assesses cresyl phosphate isomers, noting their high ecotoxicity and potential endocrine-disrupting effects. industrialchemicals.gov.au |
| U.S. Environmental Protection Agency (EPA) | United States | Evaluates related organophosphate flame retardants under TSCA and proposes SNURs to manage new uses. epa.govfederalregister.gov |
| World Health Organization (WHO) | International | Has highlighted the significant health hazards of ortho-cresyl phosphate isomers. wikipedia.org |
Monitoring Programs and Environmental Surveys
Monitoring programs and environmental surveys are crucial for understanding the occurrence, fate, and transport of this compound and other OPFRs in the environment. These compounds are ubiquitous, found in various environmental compartments, including water, air, soil, and sediment. mdpi.commst.dkaaqr.org
Environmental monitoring in Japan has detected tricresyl phosphate in the environment. service.gov.uk In the United States, the National Environmental Methods Index (NEMI), a joint effort by the U.S. Geological Survey and the EPA, provides a database of analytical methods for environmental monitoring. nj.gov This includes methods for detecting tricresyl phosphate isomers in water and other matrices. nj.gov
Studies have shown that OPFRs, including cresyl phosphates, are released into the environment from various sources, such as their use in plastics and as hydraulic fluids. mst.dk Once released into water, they tend to adsorb to sediment particles. mst.dkwho.int Monitoring data from Canada has shown low concentrations of TCP in drinking water (0.4 to 4.3 ng/L), while levels in river and lake waters can be higher due to the presence of suspended sediment. who.int
The analysis of these compounds in environmental samples typically involves gas chromatography coupled with mass spectrometry (GC/MS) or a nitrogen-phosphorus sensitive detector. who.intfaa.gov The development of sensitive analytical methods is essential for detecting the low concentrations at which these compounds can be present in the environment. nj.govfaa.gov
Table 2: Reported Environmental Concentrations of Tricresyl Phosphate (TCP)
| Environmental Matrix | Location | Concentration Range |
| Drinking Water | Canada | 0.4 - 4.3 ng/L who.int |
| Air | Japan | Up to 70 ng/m³ who.int |
| Air (Production Site) | USA | Up to 2 ng/m³ who.int |
| Fish and Shellfish | Not specified | Up to 40 ng/g (most samples non-detectable) who.int |
Strategies for Environmental Remediation and Pollution Control
Given the widespread presence of this compound and other OPFRs, various remediation and pollution control strategies are being investigated and implemented. These strategies can be broadly categorized into bioremediation and physico-chemical treatment options.
Bioremediation utilizes microorganisms to break down environmental pollutants. Several studies have demonstrated the potential for microbial degradation of tricresyl phosphate isomers.
Biodegradation is considered a significant degradation process for TCP in aerobic waters and soil. mst.dk Studies have shown that TCP can be biodegraded at moderate to rapid rates, with half-lives of several days or less in some cases. mst.dk In river water, the ortho isomer has been observed to degrade slightly faster than the meta and para isomers. mst.dk
A laboratory study using an activated sludge system demonstrated that tri-p-cresyl phosphate could be degraded, with an estimated half-life of 7.5 hours. nih.gov The major metabolite identified was p-hydroxybenzoic acid. nih.gov Another study isolated a novel microbial consortium, ZY1, capable of degrading different tricresyl phosphate isomers. nih.gov This consortium could completely degrade 1 mg/L of tri-o-cresyl phosphate, tri-p-cresyl phosphate, and tri-m-cresyl phosphate within 36, 24, and 12 hours, respectively. nih.gov The study also found that aryl-phosphates were more easily degraded by this consortium. nih.gov
Physico-chemical treatment methods offer alternative approaches to degrade persistent organic pollutants like this compound.
Photocatalytic Reduction: This method uses a photocatalyst, often titanium dioxide (TiO₂), and light to generate highly reactive species that can degrade organic compounds. mdpi.comresearchgate.net Photocatalysis has been shown to be a promising technology for the degradation of OPFRs due to its high efficiency and low energy consumption. mdpi.comresearchgate.net The process can be influenced by factors such as the presence of inorganic ions and humic acid, which can sometimes inhibit the degradation rate. researchgate.net
Fenton Oxidation: The Fenton reaction involves the use of hydrogen peroxide and an iron catalyst to generate hydroxyl radicals, which are powerful oxidizing agents. mdpi.com This process can effectively degrade organic pollutants. Research has shown that Fenton-type chemistry can enhance the degradation of particle-bound OPFRs. researchgate.net The simultaneous photocatalytic oxidation of organophosphate esters and reduction of Cr(VI) has been demonstrated using a UV/Fe(III) system, indicating the potential for treating combined pollution. cqu.edu.cn
Emerging Research Directions and Future Perspectives for Bis P Cresyl O Cresyl Phosphate
Advanced Modeling of Environmental Fate and Transport
Understanding the environmental journey of Bis(p-cresyl) o-Cresyl Phosphate (B84403) is critical for assessing its impact. Advanced computational models are becoming indispensable tools for predicting how this chemical partitions and persists in the environment.
Multimedia environmental fate models, such as the Multimedia Urban Model (MUM), are used to estimate the transport and emissions of organophosphate esters (OPEs). who.intaaqr.org These models simulate the distribution of a chemical in various environmental compartments, including air, water, soil, and sediment. The predictions are based on the compound's physicochemical properties and the characteristics of the environment. For Bis(p-cresyl) o-Cresyl Phosphate, key properties like its low water solubility and high octanol-water partition coefficient (log KOW) suggest it will preferentially adsorb to organic matter in soil and sediment rather than remaining in water. uzh.chwho.int
Because of its low water solubility and high adsorption to particles, TCP is quickly adsorbed onto river or lake sediment and soil. who.int Its biodegradation in aquatic environments is reported to be rapid, with the ortho isomer degrading slightly faster than the meta or para isomers. who.int In contrast, abiotic degradation is slower, with a reported half-life of 96 days. who.int
Advanced models can incorporate factors like atmospheric transport, degradation rates (both biotic and abiotic), and intermedia transport (e.g., from air to water via precipitation) to provide a comprehensive picture of the compound's environmental behavior. These models are crucial for identifying potential accumulation zones and predicting concentrations in various environmental media, which helps in assessing exposure risks for ecosystems and humans. who.int
Table 1: Physicochemical Properties of Tricresyl Phosphate (ortho-isomer)
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C21H21O4P | uzh.ch |
| Molar Mass | 368.37 g/mol | uzh.ch |
| Boiling Point | 410 °C | uzh.ch |
| Density at 20 °C | 1.18 g/cm³ | uzh.ch |
| Vapour Pressure at 25 °C | 0.0000026 hPa | uzh.ch |
| Water Solubility | 0.102 mg/L (calculated) | uzh.ch |
| log KOW | 6.34 (calculated) | uzh.ch |
Development of Novel Analytical Probes for Environmental Monitoring
Effective environmental monitoring relies on sensitive and selective analytical methods. While established techniques like gas chromatography-mass spectrometry (GC-MS) are used for detecting and quantifying tricresyl phosphate isomers, emerging research is focused on developing novel analytical probes for rapid, on-site, and real-time monitoring. nih.govresearchgate.netcdc.gov
Fluorescent probes represent a promising frontier for the detection of organophosphates. brighton.ac.uk These probes are designed to exhibit a change in their fluorescence properties—such as turning "on" or "off"—upon binding to the target analyte. brighton.ac.uk For instance, researchers have developed low molecular weight fluorescent probes that show significant changes in their optical response when they form an adduct with organophosphates. brighton.ac.uk Another approach involves using peptides attached to fluorescent molecules that aggregate and enhance their emission in the presence of organophosphates. nih.gov
The development of such probes for this compound would offer several advantages over traditional methods, including:
High Sensitivity: Capable of detecting very low concentrations, with some probes achieving detection limits in the micromolar to nanomolar range. nih.govnih.gov
Selectivity: Designing probes that can distinguish between different organophosphate structures, which is crucial given the varying toxicity of TCP isomers. brighton.ac.uk
Real-Time Analysis: Enabling continuous monitoring of environmental samples without the need for extensive sample preparation and laboratory analysis. nih.gov
These advancements could lead to the creation of portable biosensors that integrate these fluorescent probes, providing a powerful tool for tracking the presence and concentration of this compound in water systems and other environmental matrices. nih.gov
Table 2: Analytical Methods and Detection Limits for Tricresyl Phosphate Isomers
| Method | Analyte | Detection Limit | Reference |
|---|---|---|---|
| GC-MS | Tri-o-cresyl phosphate (T-o-CP) | >0.4 ng/filter | faa.gov |
| GC-MS | Tri-m-cresyl phosphate (T-m-CP) | >0.4 ng/filter | faa.gov |
| GC-MS | Tri-p-cresyl phosphate (T-p-CP) | >0.4 ng/filter | faa.gov |
| Fluorescent Peptide Probe | Organophosphorus pesticides | 0.6 µM | nih.gov |
| Low Molecular Weight Fluorescent Probe | Diisopropyl fluorophosphate (B79755) (DFP) | 1.1 ppm | brighton.ac.uk |
Sustainable Synthesis and Circular Economy Approaches
The conventional synthesis of tricresyl phosphates involves the reaction of cresol (B1669610) with phosphorus oxychloride, a process that relies on petroleum-derived chemicals. atamanchemicals.comwikipedia.orgepa.gov In line with the principles of green chemistry, research is exploring more sustainable pathways for producing aryl phosphate esters. This includes the development of catalytic processes that are more efficient and generate less waste, such as the catalytic hydrogenolysis-reduction of aryl phosphate esters. acs.org There is also a growing interest in using bio-based feedstocks, such as lignin (B12514952) or other plant-derived phenols, to create more sustainable flame retardants. wrforum.orgbohrium.com
The concept of a circular economy, which aims to minimize waste and keep materials in use, is also being applied to phosphorus-containing compounds. ntnu.no Phosphorus is a finite resource, and developing closed-loop systems for its use is a key sustainability goal. ntnu.no For flame retardants like this compound, this involves several strategies:
Recycling of Products: Developing methods to effectively recover and recycle plastics and other materials containing these flame retardants at their end-of-life. researchgate.net
Waste as a Resource: Utilizing waste from one process as a raw material for another. For example, research has explored synthesizing plasticizers from waste poly(ethylene terephthalate) (PET). researchgate.net
Bio-based Alternatives: The development and use of biodegradable, bio-based flame retardants can help close the loop by returning materials to the biosphere at the end of their life cycle. wrforum.org
Implementing these circular economy principles can help reduce the environmental footprint associated with the production, use, and disposal of this compound and other synthetic flame retardants.
Interdisciplinary Research Integrating Environmental Chemistry and Materials Science
The challenges posed by flame retardants like this compound necessitate a collaborative approach between environmental chemists and materials scientists. This interdisciplinary research is leading to the development of safer, more sustainable materials and a better understanding of the interactions between chemicals and the products they are used in.
A major focus of this research is the design of innovative flame-retardant materials that are both effective and environmentally benign. frontiersin.org This includes:
Bio-based Flame Retardants: Exploring natural compounds like phytic acid, tannic acid, and lignin as alternatives to synthetic flame retardants. wrforum.orgnih.gov These materials are often biodegradable and have a lower toxicity profile.
Inherently Flame-Retardant Polymers: Modifying the chemical structure of polymers to make them less flammable, reducing or eliminating the need for additive flame retardants.
Nanocomposites: Incorporating nanoparticles, such as nanoclays, into materials to enhance their thermal stability and fire resistance, often by promoting the formation of a protective char layer during combustion. emerald.com
Furthermore, research at the intersection of these fields is crucial for understanding the migration of additives like organophosphate esters from consumer products, such as plastic food packaging. foodpackagingforum.orgnih.gov By combining advanced analytical techniques from environmental chemistry with the principles of polymer science, researchers can study how these compounds leach from materials over time, assess human exposure, and design new materials that hold additives more securely, thereby reducing their release into the environment. nih.govifremer.fr
Q & A
Q. What are the methodological challenges in synthesizing and isolating Bis(p-cresyl) o-Cresyl Phosphate with high purity?
Synthesis of mixed cresyl phosphates involves reacting phosphorus oxychloride with technical cresol mixtures, which inherently contain varying ratios of o-, m-, and p-cresol isomers. To isolate this compound, chromatographic separation (e.g., HPLC with UV detection) or fractional crystallization may be required. However, isomer co-elution and incomplete separation due to similar physicochemical properties complicate purity validation . Analytical methods like nuclear magnetic resonance (NMR) or mass spectrometry (MS) are critical for confirming structural integrity and isomer ratios .
Q. How can researchers accurately quantify this compound in environmental matrices?
Q. What experimental designs are suitable for assessing the neurotoxic potential of this compound?
In vitro models (e.g., SH-SY5Y neuronal cells) can evaluate cytotoxicity via MTT assays or lactate dehydrogenase (LDH) release. Dose-response studies should include positive controls (e.g., tri-o-cresyl phosphate) and negative controls (e.g., p-cresyl phosphate). For in vivo studies, rodent models exposed via oral gavage require careful monitoring of acetylcholinesterase inhibition and histopathological analysis of nervous tissue. Experimental replicates must account for batch-to-batch isomer variability in test substances .
Advanced Research Questions
Q. How do isomer-specific structural variations influence the environmental persistence of this compound?
Advanced studies employ computational chemistry (e.g., density functional theory) to predict hydrolysis rates based on substituent positions. Ortho-substituted cresyl groups exhibit steric hindrance, slowing enzymatic degradation in soil compared to para-substituted isomers. Field studies using isotopically labeled compounds (e.g., ¹⁴C-tracers) can track biodegradation pathways and metabolite formation in simulated ecosystems .
Q. What are the limitations of current analytical methods in resolving co-eluting isomers of cresyl phosphates?
High-resolution mass spectrometry (HRMS) with ion mobility separation enhances isomer differentiation by leveraging collision cross-section (CCS) values. However, spectral library gaps for cresyl phosphate derivatives necessitate manual validation. Multidimensional chromatography (e.g., GC×GC-TOFMS) improves resolution but requires optimization of column phase combinations and temperature gradients. Method validation must include spiked recovery tests across multiple matrices to assess robustness .
Q. How can factorial design optimize the extraction efficiency of this compound from complex biological samples?
A 2^k factorial design evaluates variables such as solvent polarity (e.g., acetone vs. hexane), pH, and extraction time. Response surface methodology (RSM) identifies optimal conditions while minimizing solvent consumption. For lipid-rich tissues, saponification pre-treatment reduces co-extracted interferences but risks hydrolyzing target analytes. Statistical tools like ANOVA and Pareto charts prioritize influential factors .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in toxicity data between in vitro and in vivo studies of cresyl phosphates?
Discrepancies often arise from differences in metabolic activation pathways. In vitro systems lacking cytochrome P450 enzymes may underestimate toxicity. Co-culture models incorporating hepatic cells (e.g., HepG2) or microsomal fractions can bridge this gap. Meta-analyses of historical data should account for variations in isomer composition, as earlier studies often used poorly characterized technical mixtures .
Q. What statistical approaches are recommended for interpreting dose-dependent effects in neurotoxicity assays?
Non-linear regression models (e.g., Hill equation) fit dose-response curves better than linear models for thresholded effects. Bootstrap resampling quantifies uncertainty in EC₅₀ values. For omics data (e.g., transcriptomics), false discovery rate (FDR) corrections reduce Type I errors. Contradictory findings across studies may reflect differences in exposure duration or cell line susceptibility, necessitating stratified analyses .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
